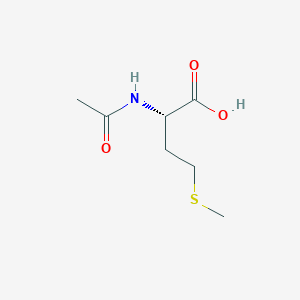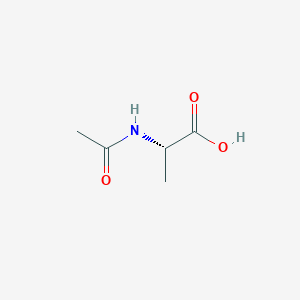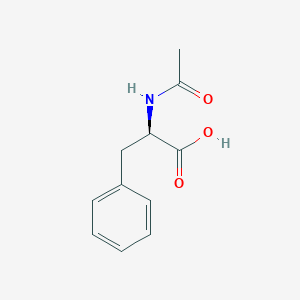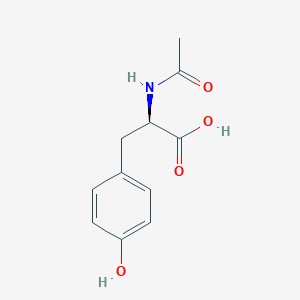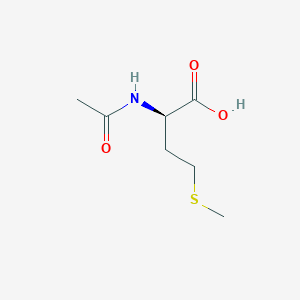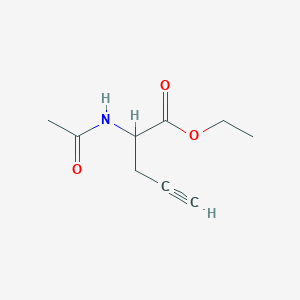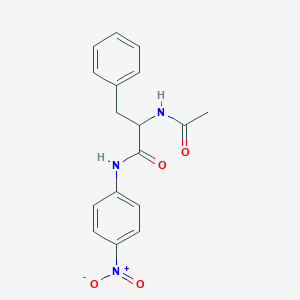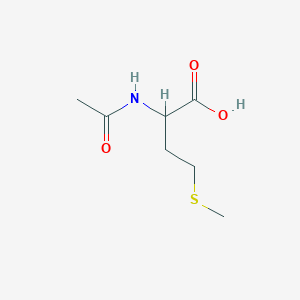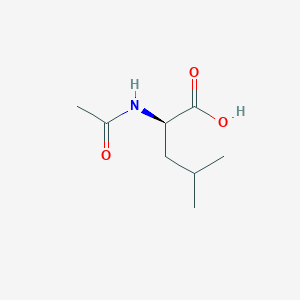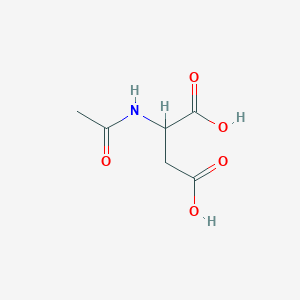
Ácido 5-hidroxiindol-2-carboxílico
Descripción general
Descripción
5-Hydroxyindole-2-carboxylic acid is an indolyl carboxylic acid . It is a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors that have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .
Synthesis Analysis
5-Hydroxyindole-2-carboxylic acid can be synthesized as part of the preparation of indole C5-O-substituted seco-cyclopropylindole analogs, which are potential anticancer agents . It can also be used in the microwave combinatorial synthesis of indolic arylpiperazine derivatives as ligands for 5-HT1A, 5-HT2A, and 5-HT2C receptors .Molecular Structure Analysis
The molecular formula of 5-Hydroxyindole-2-carboxylic acid is C9H7NO3 . Its molecular weight is 177.16 . The SMILES string representation of its structure is Oc1ccc2[nH]c(cc2c1)C(O)=O .Chemical Reactions Analysis
5-Hydroxyindole-2-carboxylic acid, when oxidized with KMnO4, yields pyrrole-2,3,5-tricarboxylic acid .Physical and Chemical Properties Analysis
5-Hydroxyindole-2-carboxylic acid is a light yellow to beige crystalline powder . It is soluble in a chloroform/ethanol (1:1) mixture at 50 mg/mL, yielding a clear to slightly hazy, yellow to brown solution .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
El ácido 5-hidroxiindol-2-carboxílico se utiliza como reactivo para la preparación de análogos de seco-ciclopropilindol con sustitución en C5-O del indol, que muestran potencial como agentes anticancerígenos. Estos compuestos son parte de la investigación en curso para desarrollar nuevas terapias para el tratamiento del cáncer .
Detección de Serotonina
Este compuesto se utiliza en métodos de detección amperométrica HPLC para la serotonina en plasma, plaquetas y orina. Esta aplicación es crucial en el diagnóstico médico y la investigación, particularmente en estudios relacionados con los trastornos del estado de ánimo y las funciones de los neurotransmisores .
Agonistas inversos del receptor de histamina-3
Los investigadores utilizan el ácido 5-hidroxiindol-2-carboxílico para preparar amidas que actúan como agonistas inversos del receptor de histamina-3. Estos se investigan por su potencial en el tratamiento de la obesidad, destacando el papel del compuesto en el desarrollo de terapias para el control del peso .
5. Inhibidores de SH2 de la tirosina quinasa ZAP-70 Sirve como precursor en la preparación de análogos de oxadiazol que inhiben los dominios SH2 de la tirosina quinasa ZAP-70. Esta enzima juega un papel en la señalización de las células T, y su inhibición es relevante en la investigación inmunológica y el desarrollo de terapias .
Inhibidores de la transducción de señales
El ácido 5-hidroxiindol-2-carboxílico participa en la síntesis de inhibidores peptidomiméticos que se dirigen a los transductores de señales y activadores de la transcripción 3 (Stat3). Estos inhibidores tienen implicaciones en la investigación del cáncer, ya que Stat3 a menudo se asocia con la oncogénesis .
Inhibidores de EZH2
El compuesto se ha utilizado como punto de partida para alteraciones estructurales para sintetizar varios compuestos con farmacóforos inhibidores de EZH2. Los inhibidores de EZH2 se exploran por su potencial terapéutico en el tratamiento del cáncer debido a su papel en la regulación epigenética .
Mecanismo De Acción
Target of Action
5-Hydroxyindole-2-carboxylic acid (5-HICA) is a derivative of indole, a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It has been identified as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors (NMDARs) . These receptors have been linked to neuronal death, associated with afflictions such as stroke and epilepsy .
Mode of Action
5-HICA interacts with its targets, primarily NMDARs, by acting as a competitive antagonist . This means it competes with glycine for the same binding site on the receptor, thereby inhibiting the potentiation effect of glycine on NMDARs .
Biochemical Pathways
5-HICA is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms . It is part of the indole metabolic pathway, which plays a crucial role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . Indole and its derivatives, including 5-HICA, exert a variety of local and heterotopic biological effects by circulating in the plasma .
Pharmacokinetics
It is known that the compound is soluble in a chloroform/ethanol (1:1) mixture, suggesting it may have good bioavailability .
Result of Action
The primary result of 5-HICA’s action is the inhibition of the potentiation effect of glycine on NMDARs . This can lead to a decrease in neuronal death, which is beneficial in conditions such as stroke and epilepsy . Additionally, 5-HICA and other indole derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The action of 5-HICA is influenced by the gut microbiota, which is involved in its production from tryptophan . Dietary intake can influence gut microbiota and the related indole metabolism . Therefore, diet and the composition of the gut microbiota can be considered environmental factors that influence the action, efficacy, and stability of 5-HICA .
Safety and Hazards
Direcciones Futuras
5-Hydroxyindole-2-carboxylic acid shows good therapeutic prospects . It has been used in the preparation of melanins as novel nature-inspired radioprotectors . It has also been used in the preparation of 5-Hydroxyindole-2-carboxylic acid amides as histamine-3 receptor inverse agonists for the treatment of obesity .
Análisis Bioquímico
Biochemical Properties
5-Hydroxyindole-2-carboxylic acid plays a crucial role in several biochemical reactions. It is involved in the oxidation process with potassium permanganate (KMnO4), yielding pyrrole-2,3,5-tricarboxylic acid . This compound interacts with various enzymes and proteins, including tryptophanase, which catalyzes the conversion of tryptophan to indole derivatives . Additionally, 5-Hydroxyindole-2-carboxylic acid is used in the preparation of indolic arylpiperazine derivatives, which act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C) .
Cellular Effects
5-Hydroxyindole-2-carboxylic acid has notable effects on different cell types and cellular processes. It influences intestinal motility by acting on L-type calcium channels located on colonic smooth muscle cells . This action results in the acceleration of gut contractility and an increase in serotonin production in enterochromaffin cells . Furthermore, 5-Hydroxyindole-2-carboxylic acid is involved in the regulation of gene expression and cellular metabolism through its interactions with nuclear receptors and other signaling molecules .
Molecular Mechanism
The molecular mechanism of 5-Hydroxyindole-2-carboxylic acid involves several key interactions at the molecular level. It acts as a competitive antagonist of potentiation by glycine at N-methyl-D-aspartate (NMDA) receptors, which are linked to neuronal death in conditions such as stroke and epilepsy . Additionally, 5-Hydroxyindole-2-carboxylic acid binds to various biomolecules, influencing enzyme activity and gene expression . These interactions contribute to its overall biochemical effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxyindole-2-carboxylic acid can change over time. The compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 5-Hydroxyindole-2-carboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 5-Hydroxyindole-2-carboxylic acid vary with different dosages in animal models. At lower doses, it can stimulate intestinal motility and enhance serotonin production . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
5-Hydroxyindole-2-carboxylic acid is involved in several metabolic pathways. It is a product of the microbial metabolism of tryptophan, catalyzed by the enzyme tryptophanase . This compound can further participate in the synthesis of various indole derivatives, which play roles in maintaining intestinal homeostasis and impacting liver metabolism . The interactions with enzymes and cofactors in these pathways influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5-Hydroxyindole-2-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 5-Hydroxyindole-2-carboxylic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its biochemical and therapeutic properties.
Propiedades
IUPAC Name |
5-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMHWDJKNOMNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175959 | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21598-06-1 | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21598-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021598061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21598-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYINDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XP5R85YFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Hydroxyindole-2-carboxylic acid interact with the histamine 3 receptor (H3R) and what are the downstream effects?
A: While the provided abstracts don't delve into the precise molecular mechanism of action, they indicate that 5-Hydroxyindole-2-carboxylic acid amide derivatives act as inverse agonists of the H3R. [] Inverse agonists bind to the receptor and reduce its constitutive activity, as opposed to agonists that activate the receptor. This H3R modulation has been linked to reduced food intake and potential weight loss in animal models. []
Q2: What is the structural characterization of 5-Hydroxyindole-2-carboxylic acid, including its molecular formula, weight, and spectroscopic data?
A2: The provided abstracts do not include this specific information. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.
Q3: Can you elaborate on the Structure-Activity Relationship (SAR) of 5-Hydroxyindole-2-carboxylic acid derivatives and how modifications affect their activity as H3R inverse agonists?
A: Research on 5-Hydroxyindole-2-carboxylic acid amides revealed key SAR insights: Modifications influencing lipophilicity, artificial membrane permeation, and basicity were interconnected with microsomal clearance and hERG affinity. [] This suggests that fine-tuning these physicochemical properties through structural modifications is crucial for optimizing both the pharmacokinetic and pharmacodynamic profiles of these potential H3R inverse agonists.
Q4: Are there any known analytical methods used to characterize and quantify 5-Hydroxyindole-2-carboxylic acid and its derivatives?
A: One of the abstracts mentions utilizing High-Performance Liquid Chromatography (HPLC) for the separation and quantification of 5-Hydroxyindole-2-carboxylic acid oxidation products, specifically thiazole-4,5-dicarboxylic acid (TDCA). [] This suggests that HPLC, potentially coupled with suitable detection methods, could be employed for analyzing the compound itself.
Q5: The research mentions 5-Hydroxyindole-2-carboxylic acid being a component of lens pigments. Can you elaborate on this and its significance?
A: Analysis of human lens pigments revealed the presence of both pyrrole-2,3,5-tricarboxylic acid (PTCA) and TDCA, with TDCA levels increasing with pigmentation. [] As TDCA is a marker of pheomelanin, a type of melanin pigment, this finding suggests that pheomelanin, and therefore 5-Hydroxyindole-2-carboxylic acid, is a component of human lens pigments. This highlights a potential link between 5-Hydroxyindole-2-carboxylic acid and the development of lens pigmentation and potentially age-related ocular changes.
Q6: What is known about the stability and formulation of 5-Hydroxyindole-2-carboxylic acid and its derivatives?
A: While the abstracts don't directly address stability and formulation, one study mentions the impact of structural modifications on microsomal clearance. [] This suggests that strategies to enhance the stability and metabolic stability of 5-Hydroxyindole-2-carboxylic acid derivatives are likely being explored, potentially through formulation approaches or further chemical modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


